Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate
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Overview
Description
Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with pentanol to form pentyl 4-aminobenzoate. This intermediate is then reacted with 2-phenethylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pentyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the phenethylbenzoyl group.
Pentyl 4-[(2-ethoxybenzoyl)amino]benzoate: A structurally related compound with an ethoxy group instead of a phenethyl group.
Pentyl 4-[[2-(phenoxy)acetyl]amino]benzoate: Another similar compound with a phenoxyacetyl group.
Uniqueness
Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethylbenzoyl group enhances its reactivity and potential biological activity compared to simpler analogs .
Properties
Molecular Formula |
C27H29NO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
pentyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C27H29NO3/c1-2-3-9-20-31-27(30)23-16-18-24(19-17-23)28-26(29)25-13-8-7-12-22(25)15-14-21-10-5-4-6-11-21/h4-8,10-13,16-19H,2-3,9,14-15,20H2,1H3,(H,28,29) |
InChI Key |
JKNXMZUWJWVRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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